コレステロールミリスチン酸

概要

説明

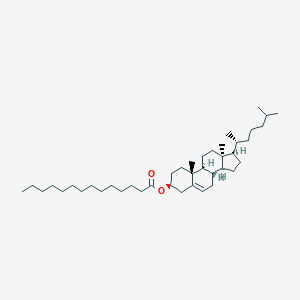

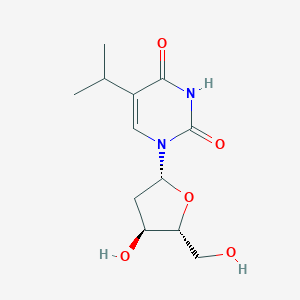

ミリスチン酸コレステリルは、コレステロールとミリスチン酸のエステル化によって形成されるコレステロールエステルです。これは、さまざまな生物系に見られる天然ステロイドであり、脂質代謝と貯蔵における役割で知られています。 この化合物は、生物学的および産業的文脈の両方でその特性と用途についてよく研究されています .

科学的研究の応用

Cholesteryl myristate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and lipid chemistry.

Biology: Investigated for its role in lipid metabolism and storage in biological systems.

Medicine: Studied for its potential effects on cholesterol levels and cardiovascular health.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties

作用機序

ミリスチン酸コレステリルは、さまざまな分子標的と経路と相互作用することでその効果を発揮します。

脂質代謝: それは、エステルの形でコレステロールの貯蔵と輸送に関与しています。

イオンチャネル: ミリスチン酸コレステリルは、ニコチン性アセチルコリン受容体、GABAA受容体、内向き整流型カリウムイオンチャネルなど、いくつかのイオンチャネルに結合します.

抗アポトーシス効果: それは、Bcl-xLなどの抗アポトーシス遺伝子の発現を増加させ、間葉系幹細胞とPC12細胞におけるアポトーシスを阻害します.

6. 類似の化合物との比較

ミリスチン酸コレステリルは、以下のような他のコレステロールエステルと比較できます。

パルミチン酸コレステリル: 構造は似ていますが、脂肪酸鎖が長い(パルミチン酸)。

ステアリン酸コレステリル: もう1つのコレステロールエステルで、さらに長い脂肪酸鎖(ステアリン酸)。

ラウリン酸コレステリル: ミリスチン酸コレステリルと多形構造と固溶体を形成できる、より短い鎖のエステル.

ミリスチン酸コレステリルは、その特定の脂肪酸鎖の長さのために独特であり、これはその物理的特性と他の分子との相互作用に影響を与えます。

将来の方向性

生化学分析

Biochemical Properties

Cholesterol myristate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with sterol esterases, which catalyze the hydrolysis of cholesterol esters, including cholesterol myristate, into free cholesterol and fatty acids . Additionally, cholesterol myristate binds to ion channels such as the nicotinic acetylcholine receptor, GABAA receptor, and inward-rectifier potassium ion channel . These interactions influence various cellular processes and contribute to the compound’s biochemical properties.

Cellular Effects

Cholesterol myristate affects various types of cells and cellular processes. In mesenchymal stem cells (MSCs), cholesterol myristate increases the activity of the Id1 promoter and inhibits apoptosis induced by serum-free conditions . It also enhances the expression of BMP4, BMPRIA, p-Smad1/5/8, Id1, and its anti-apoptotic target gene Bcl-xL in PC12 cells . These effects suggest that cholesterol myristate plays a role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of cholesterol myristate involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. Cholesterol myristate binds to ion channels and receptors, modulating their activity and affecting cellular signaling pathways . It also interacts with sterol esterases, leading to the hydrolysis of cholesterol esters . These interactions result in changes in gene expression and cellular function, contributing to the compound’s overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesterol myristate can change over time. The compound’s stability and degradation are important factors to consider. Cholesterol myristate is stable under certain conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies have shown that cholesterol myristate can influence cellular processes over extended periods, highlighting its potential for long-term applications.

Dosage Effects in Animal Models

The effects of cholesterol myristate vary with different dosages in animal models. Studies have shown that different dosages can lead to varying degrees of impact on cellular function and overall health. High doses of cholesterol myristate may result in toxic or adverse effects, while lower doses may have beneficial effects on lipid metabolism and cellular processes . Understanding the dosage effects is crucial for determining the optimal use of cholesterol myristate in research and therapeutic applications.

Metabolic Pathways

Cholesterol myristate is involved in several metabolic pathways, including lipid metabolism and cholesterol homeostasis. It interacts with enzymes such as sterol esterases, which catalyze the hydrolysis of cholesterol esters . These interactions affect metabolic flux and metabolite levels, contributing to the regulation of cholesterol levels in the body. Cholesterol myristate also influences the activity of ion channels and receptors, further impacting metabolic pathways .

Transport and Distribution

Cholesterol myristate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function. Understanding the transport and distribution of cholesterol myristate is essential for determining its potential therapeutic applications.

Subcellular Localization

The subcellular localization of cholesterol myristate plays a crucial role in its activity and function. The compound is localized in specific cellular compartments, such as the endoplasmic reticulum and nuclear envelope . This localization is directed by targeting signals and post-translational modifications that guide cholesterol myristate to specific organelles. The subcellular distribution of cholesterol myristate influences its interactions with biomolecules and its overall effects on cellular processes.

準備方法

合成経路と反応条件: ミリスチン酸コレステリルは、4-ピロリジノピリジンなどの触媒の存在下で、脂肪酸無水物または脂肪酸を使用してコレステロールをアシル化することにより合成できます。 反応は通常、メチレンクロリドまたはベンゼンなどの溶媒中で周囲温度で行われます . このプロセスには、コレステロールのヒドロキシ基とミリスチン酸のカルボキシ基の縮合が含まれ、ミリスチン酸コレステリルの形成につながります .

工業生産方法: ミリスチン酸コレステリルの工業生産は、同様の合成経路に従いますが、より大規模です。効率的な触媒と最適化された反応条件を使用すると、高収率と純度が保証されます。 このプロセスには、反応条件を常に維持し、スケーラビリティを向上させるために連続フロー反応器が使用される場合があります .

化学反応の分析

反応の種類: ミリスチン酸コレステリルは、以下を含むさまざまな化学反応を起こします。

酸化: ミリスチン酸コレステリルは、ミリスチン酸コレステリルヒドロペルオキシドを形成するために酸化できます。

還元: 還元反応は、ミリスチン酸コレステリルをコレステロールとミリスチン酸に戻すことができます。

置換: ミリスチン酸コレステリルのエステル結合は、酸性または塩基性条件下で加水分解して、コレステロールとミリスチン酸を生じます.

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過酸があります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

主要な製品:

酸化: ミリスチン酸コレステリルヒドロペルオキシド。

還元: コレステロールとミリスチン酸。

置換: コレステロールとミリスチン酸.

4. 科学研究の応用

ミリスチン酸コレステリルは、科学研究において幅広い用途があります。

化学: エステル化と脂質化学を研究するためのモデル化合物として使用されます。

生物学: 生物系における脂質代謝と貯蔵における役割が調査されています。

医学: コレステロール値と心臓血管の健康への潜在的な影響が研究されています。

類似化合物との比較

Cholesteryl myristate can be compared with other cholesteryl esters such as:

Cholesteryl Palmitate: Similar in structure but with a longer fatty acid chain (palmitic acid).

Cholesteryl Stearate: Another cholesteryl ester with an even longer fatty acid chain (stearic acid).

Cholesteryl Laurate: A shorter chain ester that can form polymorphic structures and solid solutions with cholesteryl myristate.

Cholesteryl myristate is unique due to its specific fatty acid chain length, which influences its physical properties and interactions with other molecules.

特性

| { "Design of the Synthesis Pathway": "Cholesteryl myristate can be synthesized through esterification reaction between cholesterol and myristic acid.", "Starting Materials": [ "Cholesterol", "Myristic acid", "Dehydrating agent (e.g. sulfuric acid)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Cholesterol and myristic acid are mixed in a solvent (e.g. dichloromethane) in a 1:1 molar ratio.", "A dehydrating agent (e.g. sulfuric acid) is added to the mixture to remove water and promote esterification reaction.", "The mixture is stirred at room temperature for several hours.", "The reaction mixture is then washed with water to remove any unreacted myristic acid and sulfuric acid.", "The organic layer is dried over anhydrous sodium sulfate and filtered.", "The solvent is evaporated under reduced pressure to obtain crude cholesteryl myristate.", "The crude product is purified by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate) to obtain pure cholesteryl myristate." ] } | |

CAS番号 |

1989-52-2 |

分子式 |

C41H72O2 |

分子量 |

597.0 g/mol |

IUPAC名 |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate |

InChI |

InChI=1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3/t32-,34?,35?,36-,37?,38?,40+,41-/m1/s1 |

InChIキー |

SJDMTGSQPOFVLR-ZVMQTDSHSA-N |

異性体SMILES |

CCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |

SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

正規SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

| 1989-52-2 | |

物理的記述 |

Clear, nearly colorless crystals; [Acros Organics MSDS] |

同義語 |

cholesteryl myristate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cholesteryl myristate?

A1: Cholesteryl myristate has a molecular formula of C41H72O2 and a molecular weight of 597.05 g/mol.

Q2: What are the characteristic spectroscopic features of cholesteryl myristate?

A2: Spectroscopic studies, particularly FTIR, have revealed significant information about the molecular vibrations and interactions within cholesteryl myristate. For instance, temperature-dependent studies on the in-phase CH2 rocking vibrations of methylene chains in cholesteryl myristate have provided insights into the compound's phase transitions. [, ]

Q3: What is unique about the phase behavior of cholesteryl myristate?

A3: Cholesteryl myristate exhibits a rich polymorphism, transitioning through various liquid crystalline phases upon heating and cooling. Starting from a crystalline solid, it transforms into a smectic A phase, followed by a cholesteric phase, and finally to an isotropic liquid. [, , , , , ]

Q4: How do pressure and temperature influence the phase transitions of cholesteryl myristate?

A4: Pressure significantly impacts the phase behavior of cholesteryl myristate. Studies indicate that the cholesteric to smectic A transition exhibits tricritical behavior under high pressure. [, ] Moreover, the wavelength of maximum light reflection, indicative of the cholesteric helical pitch, is sensitive to both pressure and temperature changes. [, ]

Q5: What is the significance of the tricritical point observed in cholesteryl myristate?

A5: The cholesteric to smectic A transition in cholesteryl myristate exhibits a tricritical point, signifying a point where the transition changes from first-order to second-order. This unique behavior has been investigated using various techniques, including volume measurements and light reflection studies. [, ]

Q6: How does cholesteryl myristate interact with phospholipids like dimyristoyl lecithin?

A6: Studies on the ternary phase diagram of cholesteryl myristate, dimyristoyl lecithin, and water revealed that cholesteryl myristate can incorporate into the liquid crystalline (Lα) phase of hydrated dimyristoyl lecithin. The extent of incorporation is temperature-dependent, with higher temperatures favoring greater incorporation. [, ]

Q7: Can cholesteryl myristate form solid solutions with other cholesteryl esters?

A7: Yes, cholesteryl myristate can form solid solutions with other saturated chain cholesteryl esters, such as cholesteryl pentadecanoate and palmitate, following specific rules of molecular symmetry and volume similarity. []

Q8: How do alkanols affect the phase behavior and viscosity of cholesteryl myristate?

A8: The addition of alkanols to cholesteryl myristate influences its phase transition temperatures and viscosity. These effects, observed through differential scanning calorimetry (DSC) and viscosity measurements, provide insights into the molecular interactions between alkanols and cholesteryl myristate. []

Q9: What is the biological relevance of studying cholesteryl myristate?

A9: Cholesteryl myristate is a cholesteryl ester, a class of lipids involved in cholesterol transport and storage in the body. Understanding its properties is crucial due to its potential involvement in atherosclerosis, a condition characterized by the accumulation of cholesterol esters and other lipids in artery walls. [, , , , ]

Q10: How is the conformation of cholesteryl myristate in different phases relevant to its biological function?

A10: Neutron scattering studies have shown that cholesteryl myristate adopts an extended conformation in its crystalline, smectic, cholesteric, and isotropic phases. This extended conformation provides insights into the packing and organization of cholesteryl myristate molecules in biological systems. []

Q11: How does cholesteryl myristate behave as a component in lubricant mixtures?

A11: Research suggests that cholesteryl myristate, along with other cholesteryl esters, exhibits potential as lubricant additives due to their unique rheological properties, including shear thinning behavior and temperature-dependent viscosity changes. []

Q12: What are the implications of the observed eutectic phase formation in cholesteryl myristate mixtures?

A12: The formation of eutectic mixtures with other cholesteryl esters, as observed in thermal studies, has implications for understanding the complexity of lipid deposits in biological systems like atheromatous lesions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)

![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)